molecular formula C18H14N2O5 B1666672 (7-nitroquinolin-8-yl) 3-ethoxybenzoate CAS No. 29002-09-3

(7-nitroquinolin-8-yl) 3-ethoxybenzoate

Cat. No.: B1666672
CAS No.: 29002-09-3
M. Wt: 338.3 g/mol
InChI Key: GSPLWVCWRITULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-nitroquinolin-8-yl) 3-ethoxybenzoate is a bioactive chemical compound with the molecular formula C18H14N2O5 . It is known for its unique structure, which includes a benzoic acid moiety, an ethoxy group, a nitro group, and a quinolyl ester. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves several steps. One common method includes the esterification of benzoic acid derivatives with quinolyl alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

(7-nitroquinolin-8-yl) 3-ethoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

(7-nitroquinolin-8-yl) 3-ethoxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinolyl ester moiety can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

(7-nitroquinolin-8-yl) 3-ethoxybenzoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

CAS No.

29002-09-3

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 3-ethoxybenzoate

InChI

InChI=1S/C18H14N2O5/c1-2-24-14-7-3-5-13(11-14)18(21)25-17-15(20(22)23)9-8-12-6-4-10-19-16(12)17/h3-11H,2H2,1H3

InChI Key

GSPLWVCWRITULV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Appearance

Solid powder

29002-09-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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